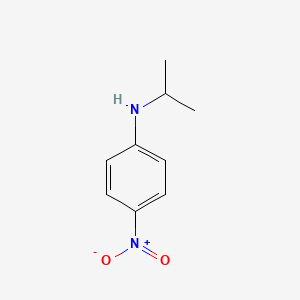

N-Isopropyl-4-nitroaniline

Übersicht

Beschreibung

N-Isopropyl-4-nitroaniline is an organic compound with the molecular formula C9H12N2O2 . It is a derivative of 4-Nitroaniline, which is used as a precursor to p-phenylenediamine, an important dye component .

Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . Detailed structural analysis or crystallographic data specific to this compound was not found in the searched resources.Wissenschaftliche Forschungsanwendungen

Catalytic Applications

N-Isopropyl-4-nitroaniline and its derivatives are extensively used in catalysis. For instance, poly(N-isopropylmethacrylamide-co-methacrylic acid) microgels, which incorporate N-Isopropyl derivatives, have been explored for the synthesis and stabilization of silver nanoparticles. These microgels demonstrate significant potential in the catalytic reduction of 4-nitroaniline to p-phenylenediamine, following a pseudo-first order kinetic model (Farooqi et al., 2019). Similarly, poly(N-isopropylacrylamide-co-acrylic acid) microgel particles have been used for the in-situ synthesis of silver nanoparticles, which exhibit catalytic efficiency in the reduction of 4-nitroaniline in aqueous media (Farooqi et al., 2018).

Nonlinear Optical Properties

This compound and its mixtures with para-nitroaniline exhibit significant second-harmonic generation (SHG) activities. For instance, the SHG activity of a mixture of para-nitroaniline and this compound was found to be 1670 times higher than that of urea, indicating strong nonlinear optical properties and potential applications in the field of photonics (Tasaka et al., 1991).

Biodegradation and Environmental Applications

Studies have shown that functional groups, such as isopropyl, can have a positive effect on the biodegradation of aniline chemicals. This is crucial in environmental applications where the removal of toxic compounds like 4-nitroaniline and 4-isopropyl aniline from wastewater is essential (Gu et al., 2016).

Bioengineering and Medical Applications

This compound derivatives have applications in bioengineering. Poly(N-isopropyl acrylamide) substrates, for example, are used for the nondestructive release of biological cells and proteins, significantly contributing to research in cell sheet engineering, tumor spheroid formation, and the study of bioadhesion (Cooperstein & Canavan, 2010).

Water Treatment and Pollution Control

This compound derivatives also play a role in water treatment. For instance, γ-Al2O3 bonded with 3-chloropropyltrimethoxysilane nanosorbents, which are related to nitroaniline compounds, demonstrate effective binding and removal of nitroaniline pollutants from water (Mahmoud et al., 2016).

Pharmaceutical and Drug Delivery Systems

In the pharmaceutical sector, N-(2-Hydroxypropyl)methacrylamide copolymers with oligopeptidyl-p-nitroanilide side-chains, similar to this compound, have been designed to promote efficient degradation by lysosomal enzymes, offering potential applications in drug delivery systems (Duncan et al., 1983).

Safety and Hazards

Zukünftige Richtungen

Future research should focus on optimizing its chemical synthesis and structure, exploring new potential applications, and identifying safer handling and use practices. Additionally, the conversion of nitroaniline, a highly toxic pollutant, into a less harmful or useful counterpart is a significant area of research .

Biochemische Analyse

Biochemical Properties

N-Isopropyl-4-nitroaniline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The nitro group in this compound can undergo reduction reactions catalyzed by nitroreductases, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, potentially leading to cytotoxic effects .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can activate signaling pathways like the MAPK and NF-κB pathways, leading to changes in gene expression and cellular responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and inhibit their activity, such as the inhibition of cytochrome P450 enzymes. Additionally, the reduction of the nitro group can produce reactive intermediates that can form covalent bonds with cellular macromolecules, leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under conditions that promote reduction of the nitro group. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent oxidative stress and chronic cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, but at higher doses, it can exhibit toxic or adverse effects. Studies have shown that high doses of this compound can lead to significant oxidative stress, liver damage, and alterations in metabolic pathways. Threshold effects have been observed, where a certain dosage level must be reached before significant toxic effects are seen .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its reduction and subsequent reactions. The compound is metabolized by nitroreductases, leading to the formation of amine derivatives. These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The interactions with cytochrome P450 enzymes also play a crucial role in its metabolic fate .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, affecting its localization and potential toxicity. Additionally, binding to plasma proteins can influence its distribution and bioavailability .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can localize to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can exert its effects. Targeting signals and post-translational modifications may direct this compound to these compartments, influencing its interactions with cellular components and its overall biochemical activity .

Eigenschaften

IUPAC Name |

4-nitro-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-7(2)10-8-3-5-9(6-4-8)11(12)13/h3-7,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSUWHFLMJLYKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9067067 | |

| Record name | Benzenamine, N-(1-methylethyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25186-43-0 | |

| Record name | N-(1-Methylethyl)-4-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25186-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, N-(1-methylethyl)-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025186430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-(1-methylethyl)-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N-(1-methylethyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-isopropyl-4-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ISOPROPYL-4-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQ6RUT2PFX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

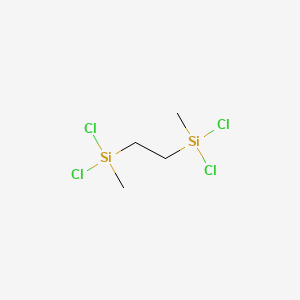

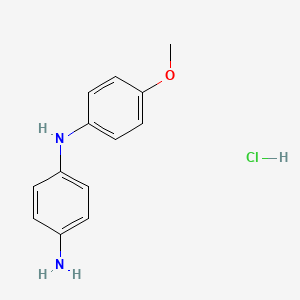

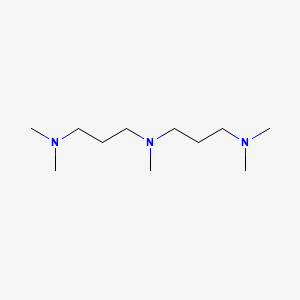

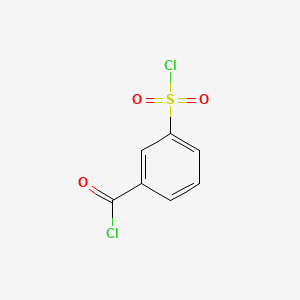

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.